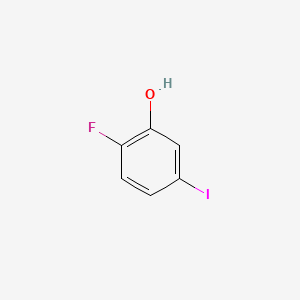










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1B(O)O.[OH:12]O.[OH-].[Na+]>O1CCCC1.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[OH:12] |f:2.3,5.6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)I)B(O)O
|
|
Name
|
|
|
Quantity
|
9.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.78 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|


|
Type
|
CUSTOM
|
|
Details
|
stir 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Warm
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stir overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
stir 90 min
|
|
Duration
|
90 min
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
FILTRATION
|
|
Details
|
through fluted filter paper
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
partition the residue between diethyl ether and water
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
|
Type
|
WASH
|
|
Details
|
sequentially wash the organic layer with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry (sodium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
Purify the resulting tan oil by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0:100 to 30:70 ethyl acetate
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)I)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.1 g | |
| YIELD: PERCENTYIELD | 65% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |